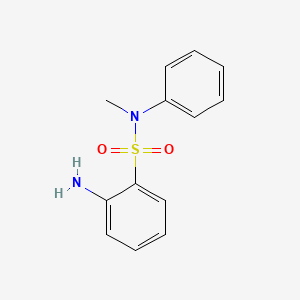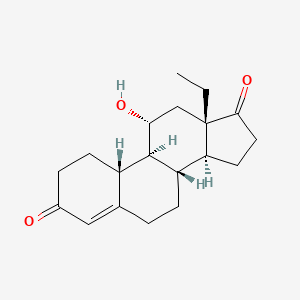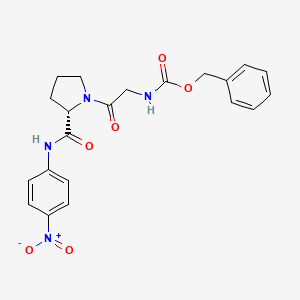
1-(3-Methylpyridin-2-yl)-1,4-diazepane
Vue d'ensemble
Description
1-(3-Methylpyridin-2-yl)-1,4-diazepane, also known as 3-MPD, is a heterocyclic compound composed of a six-membered ring containing two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a versatile chemical building block that can be used for the synthesis of a variety of compounds. 3-MPD has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of a variety of compounds for scientific research purposes.
Applications De Recherche Scientifique
Synthesis of N-(Pyridin-2-yl)amides
1-(3-Methylpyridin-2-yl)-1,4-diazepane: is utilized in the synthesis of N-(pyridin-2-yl)amides , which are compounds with significant biological and therapeutic value. These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The resulting N-(pyridin-2-yl)amides have varied medicinal applications due to their attractive biological properties .
Development of Anti-Fibrotic Drugs
The compound serves as a precursor in the design and synthesis of novel heterocyclic compounds with potential anti-fibrotic activities. Studies have shown that derivatives of 1-(3-Methylpyridin-2-yl)-1,4-diazepane exhibit better anti-fibrotic activities than some existing drugs, indicating its promise in the development of new anti-fibrotic therapies .
Pharmacophore in Medicinal Chemistry
Due to its structural features, 1-(3-Methylpyridin-2-yl)-1,4-diazepane acts as a pharmacophore in medicinal chemistry. It is employed in the construction of libraries of novel heterocyclic compounds that are evaluated for a wide range of pharmacological activities .
Synthesis of Imidazo[1,2-a]pyridines
This compound is also involved in the chemodivergent synthesis of imidazo[1,2-a]pyridines, which are synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions. Imidazo[1,2-a]pyridines are known for their varied medicinal applications, including their use in pharmaceutical molecules .
Organic Compound and Polymer Synthesis
1-(3-Methylpyridin-2-yl)-1,4-diazepane is used in the synthesis of organic compounds and polymers. The amide bond formation, which is one of the most executed reactions in organic chemistry, often employs this compound as a starting material or intermediate .
Chemical Biology Research
In chemical biology, this compound is integral to the construction of novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with new biological activities and for expanding the scope of chemical biology research .
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14/h2,4,6,12H,3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSBQCZIPECGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587616 | |
| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880362-05-0 | |
| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



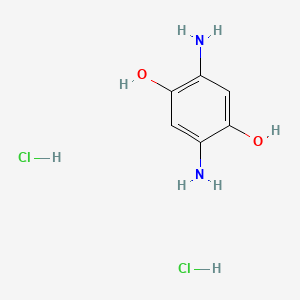
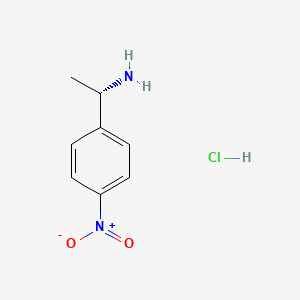


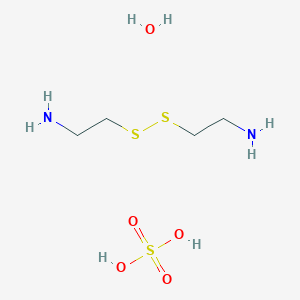
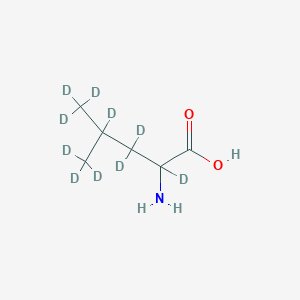
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)


